molecular formula C22H21NOS B4187085 2-phenyl-N-[2-(phenylthio)phenyl]butanamide

2-phenyl-N-[2-(phenylthio)phenyl]butanamide

Cat. No. B4187085
M. Wt: 347.5 g/mol
InChI Key: NRBLQVKPOVADGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-[2-(phenylthio)phenyl]butanamide, also known as PTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PTB belongs to the class of compounds known as amides, which are widely used in the pharmaceutical industry for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2-phenyl-N-[2-(phenylthio)phenyl]butanamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. 2-phenyl-N-[2-(phenylthio)phenyl]butanamide has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 2-phenyl-N-[2-(phenylthio)phenyl]butanamide can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-phenyl-N-[2-(phenylthio)phenyl]butanamide has also been found to exhibit antitumor activity in various cancer cell lines, suggesting its potential as a cancer therapeutic.

Advantages and Limitations for Lab Experiments

One advantage of using 2-phenyl-N-[2-(phenylthio)phenyl]butanamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production. However, 2-phenyl-N-[2-(phenylthio)phenyl]butanamide's mechanism of action is not fully understood, and more research is needed to elucidate its effects on different biological systems.

Future Directions

Future research on 2-phenyl-N-[2-(phenylthio)phenyl]butanamide could focus on its potential as a therapeutic for various inflammatory and cancer-related diseases. Additionally, further studies could investigate 2-phenyl-N-[2-(phenylthio)phenyl]butanamide's effects on different signaling pathways and its potential for use in combination with other drugs. Overall, 2-phenyl-N-[2-(phenylthio)phenyl]butanamide represents a promising area of research for the development of novel therapeutics with diverse biological activities.

Scientific Research Applications

2-phenyl-N-[2-(phenylthio)phenyl]butanamide has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. These properties make it a promising candidate for the development of novel therapeutics for various diseases.

properties

IUPAC Name

2-phenyl-N-(2-phenylsulfanylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NOS/c1-2-19(17-11-5-3-6-12-17)22(24)23-20-15-9-10-16-21(20)25-18-13-7-4-8-14-18/h3-16,19H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBLQVKPOVADGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-[2-(phenylsulfanyl)phenyl]butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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